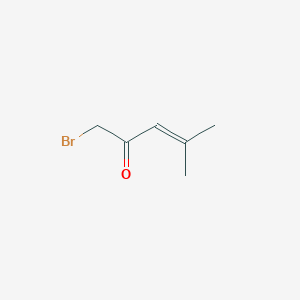

1-Bromo-4-methyl-3-penten-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-4-methyl-3-penten-2-one is an organic compound with the molecular formula C₆H₉BrO It is a brominated derivative of 4-methyl-3-penten-2-one and features a bromine atom attached to the first carbon of the pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyl-3-penten-2-one can be synthesized through the bromination of 4-methyl-3-penten-2-one. The reaction typically involves the addition of bromine (Br₂) to 4-methyl-3-penten-2-one in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bromine, with careful control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methyl-3-penten-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.

Reduction: The compound can be reduced to 4-methyl-3-penten-2-ol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation: Oxidation of this compound can yield 4-methyl-3-pentenoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.

Major Products:

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 4-Methyl-3-penten-2-ol.

Oxidation: 4-Methyl-3-pentenoic acid.

Scientific Research Applications

1-Bromo-4-methyl-3-penten-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methyl-3-penten-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also participate in addition reactions due to the presence of the double bond in the pentenone chain. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-4-methyl-3-penten-2-one can be compared with other similar compounds such as:

4-Methyl-3-penten-2-one: Lacks the bromine atom and has different reactivity and applications.

1-Bromo-3-penten-2-one: Similar structure but without the methyl group, leading to different chemical properties.

4-Bromo-3-penten-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

1-Bromo-4-methyl-3-penten-2-one is a compound of interest due to its potential biological activities. Understanding its biological effects is crucial for its application in various fields, including medicinal chemistry and toxicology. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H9BrO and a molecular weight of 189.05 g/mol. Its structure includes a bromine atom attached to a carbon chain with a double bond, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉BrO |

| Molecular Weight | 189.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 10888460 |

Toxicological Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure route. Inhalation studies have shown that exposure can lead to respiratory irritation, with significant decreases in respiratory rate observed at higher concentrations .

Acute Toxicity Findings:

- Inhalation : Significant respiratory irritation was noted with RD50 values around 61 ml/m³.

- Oral Administration : LD50 values indicate moderate toxicity, with values ranging between 300 mg/kg and 2000 mg/kg in rat studies .

Irritation Potential

The compound has been reported to cause eye and skin irritation. In controlled studies, concentrations as low as 25 ml/m³ resulted in slight eye irritation, escalating to more severe reactions at higher concentrations .

The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways. The presence of the bromine atom can enhance electrophilic reactivity, potentially leading to interactions with nucleophiles in biological systems.

Study on Sensory Irritation

A study conducted on Swiss mice evaluated the sensory irritation caused by inhalation exposure to varying concentrations of the compound. The results demonstrated a concentration-dependent decrease in respiratory rate, indicating significant sensory irritation at elevated levels .

Properties

Molecular Formula |

C6H9BrO |

|---|---|

Molecular Weight |

177.04 g/mol |

IUPAC Name |

1-bromo-4-methylpent-3-en-2-one |

InChI |

InChI=1S/C6H9BrO/c1-5(2)3-6(8)4-7/h3H,4H2,1-2H3 |

InChI Key |

ZDGHPWNIHFBZIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)CBr)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.